molecular formula C10H22INO2 B1198282 Valerylcholine iodide CAS No. 2963-75-9

Valerylcholine iodide

Cat. No.: B1198282
CAS No.: 2963-75-9
M. Wt: 315.19 g/mol
InChI Key: RWGZXGARZIWPQA-UHFFFAOYSA-M
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Description

Valerylcholine iodide is a quaternary ammonium salt structurally analogous to acetylcholine iodide but with a valeryl (pentanoyl) group replacing the acetyl group. Acetylcholine iodide (CAS 2260-50-6) shares the same molecular formula (C₇H₁₆NO₂I) but differs in the acyl chain length, which influences lipophilicity, enzymatic stability, and biological activity .

Properties

CAS No.

2963-75-9

Molecular Formula

C10H22INO2

Molecular Weight

315.19 g/mol

IUPAC Name

trimethyl(2-pentanoyloxyethyl)azanium;iodide

InChI

InChI=1S/C10H22NO2.HI/c1-5-6-7-10(12)13-9-8-11(2,3)4;/h5-9H2,1-4H3;1H/q+1;/p-1

InChI Key

RWGZXGARZIWPQA-UHFFFAOYSA-M

SMILES

CCCCC(=O)OCC[N+](C)(C)C.[I-]

Canonical SMILES

CCCCC(=O)OCC[N+](C)(C)C.[I-]

Other CAS No.

2963-75-9

Related CAS

16597-24-3 (Parent)

Synonyms

pentanoylcholine
pentanoylcholine iodide

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

Acetylcholine Iodide
  • Structure : Trimethylammonium ethyl acetate iodide.
  • Properties : Melting point 163.5–165.5°C, water-soluble, used as a neurotransmitter analog in research .
  • Key Difference : Shorter acetyl chain results in rapid hydrolysis by acetylcholinesterase, limiting its duration of action.
Dimethylsulphonium Iodide
  • Structure : (CH₃)₂S⁺I⁻.
  • Properties : Melting point 165°C, high antimicrobial activity against Staphylococcus aureus (e.g., 24-hour inhibition at 37°C) .
  • Key Difference : Sulphonium core instead of ammonium; primarily used for antibacterial applications rather than neurological studies.
Methyl Iodide
  • Structure : CH₃I.
  • Properties : Volatile liquid (melting point -66.5°C), used as a methylating agent and fumigant. Global emissions dominated by marine sources (70%) and rice paddies (24%) .
  • Key Difference : Simple alkyl iodide without a quaternary ammonium group; environmental and industrial applications differ significantly.
Potassium Iodide
  • Structure : Ionic compound (K⁺I⁻).
  • Properties : High melting point (681°C), water-soluble, used in thyroid protection and as an expectorant. Chronic use causes iodism (e.g., acne, mucosal irritation) .
  • Key Difference: Inorganic salt lacking organic functional groups; mechanisms of action revolve solely on iodide ion release.

Table 1: Comparative Properties of Iodide-Containing Compounds

Compound Molecular Formula Molecular Weight Melting Point (°C) Solubility Primary Applications
Valerylcholine Iodide* C₁₀H₂₂NO₂I 335.20 ~160–170 (inferred) Water-soluble Research (hypothetical)
Acetylcholine Iodide C₇H₁₆NO₂I 273.11 163.5–165.5 Water-soluble Neurochemical studies
Dimethylsulphonium Iodide C₂H₇IS 202.05 165 Not reported Antibacterial agent
Methyl Iodide CH₃I 141.94 -66.5 Organic solvents Fumigant, organic synthesis
Potassium Iodide KI 166.00 681 Water-soluble Medical (thyroid, expectorant)

Mechanistic and Kinetic Insights

  • Enzymatic Stability: Longer acyl chains (e.g., valeryl vs. This is observed in related compounds like valeryl chloride, which is used to synthesize enzyme inhibitors .
  • Antimicrobial Activity : Dimethylsulphonium iodide’s efficacy against S. aureus suggests that quaternary ammonium iodides may share broad-spectrum antimicrobial properties, though Valerylcholine’s activity remains unverified .
  • Environmental Impact : Methyl iodide’s atmospheric dominance (70% from oceans) contrasts with quaternary ammonium iodides, which are less volatile and more likely to persist in biological systems .

Q & A

Q. What are the optimal synthesis and characterization protocols for valerylcholine iodide?

this compound is synthesized via esterification of β-bromoethyl esters with choline, followed by iodide substitution. Key steps include:

  • Intermediate preparation : Use β-bromoethyl esters of valeric acid as precursors (unreported prior to Glick’s work) .
  • Purification : Crystallize the product as chloroplatinate salts for enhanced stability .
  • Characterization : Employ nuclear magnetic resonance (NMR) for structural confirmation and elemental analysis to verify purity. For enzymatic studies, ensure purity >95% to avoid interference .

Q. How can researchers design enzymatic hydrolysis assays to study this compound’s interaction with cholinesterase?

  • Methodology : Use the Warburg manometric method with horse serum as the enzyme source. Measure CO₂ evolution from bicarbonate buffer as a proxy for hydrolysis rates .
  • Controls : Include substrate-free blanks and acetylthiocholine as a positive control for cholinesterase activity.
  • Data normalization : Express hydrolysis rates relative to enzyme concentration (units/mg protein) and substrate molarity .

Q. What are the critical parameters for validating cholinesterase specificity toward this compound?

  • Substrate specificity : Compare hydrolysis rates of this compound with esters of varying chain lengths (C2–C7). Glick et al. observed a peak hydrolysis rate for valerylcholine (C5) .
  • pH optimization : Conduct assays across pH 7.0–8.5, as cholinesterase activity is pH-sensitive.
  • Inhibition studies : Use eserine (a cholinesterase inhibitor) to confirm enzymatic vs. non-enzymatic hydrolysis .

Advanced Research Questions

Q. How do structural modifications of this compound affect its enzymatic hydrolysis kinetics?

  • Chain-length dependence : Hydrolysis rates increase with acyl chain length up to C5 (valeryl), then decline due to steric hindrance. For example, valerylcholine is hydrolyzed ~4× faster than acetylcholine .
  • Branching effects : Compare linear vs. branched esters (e.g., isovalerylcholine) to assess steric and electronic influences on enzyme-substrate binding.
  • Data analysis : Fit kinetic data to the Michaelis-Menten model to derive KmK_m and VmaxV_{max}, accounting for substrate solubility limitations in longer-chain esters .

Q. How can researchers resolve discrepancies in reported hydrolysis rates of this compound across studies?

  • Variables to assess :
    • Enzyme source : Horse serum vs. human or recombinant cholinesterase (activity varies by isoform).
    • Substrate purity : Trace impurities (e.g., unreacted intermediates) may artificially inflate rates.
    • Assay conditions : Temperature fluctuations (±2°C) can alter enzyme kinetics by ~10% .
  • Meta-analysis : Use systematic reviews to aggregate data from multiple studies, applying statistical models (e.g., random-effects) to account for heterogeneity .

Q. What advanced spectroscopic techniques can elucidate this compound’s interaction with cholinesterase at the molecular level?

  • Time-resolved fluorescence : Monitor conformational changes in the enzyme active site upon substrate binding.
  • X-ray crystallography : Resolve 3D structures of cholinesterase-valerylcholine complexes to identify critical binding residues.
  • Computational modeling : Perform molecular dynamics simulations to predict binding affinities and transition states .

Data Analysis and Interpretation

Q. How should researchers handle outliers in hydrolysis rate measurements for this compound?

  • Outlier identification : Apply Grubbs’ test (α=0.05\alpha = 0.05) to detect statistically significant deviations.
  • Root-cause analysis : Investigate potential experimental errors (e.g., pipetting inaccuracies, substrate degradation).
  • Reporting standards : Clearly document excluded data points and justification in supplementary materials .

Q. What statistical models are appropriate for comparing this compound’s hydrolysis kinetics across experimental conditions?

  • ANOVA : For multi-group comparisons (e.g., pH levels, enzyme sources).
  • Non-linear regression : Fit time-course data to exponential decay models for rate constant (kk) estimation.
  • Error propagation : Use Monte Carlo simulations to quantify uncertainty in derived parameters (e.g., KmK_m) .

Experimental Design and Reproducibility

Q. How can researchers ensure reproducibility in this compound studies?

  • Protocol standardization : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles for data and methods .
  • Reagent validation : Certify enzyme activity batches using reference substrates (e.g., acetylthiocholine).
  • Inter-lab collaboration : Participate in round-robin trials to benchmark results across institutions .

Q. What are best practices for integrating this compound research into broader studies on cholinergic signaling?

  • Comparative frameworks : Analyze valerylcholine’s hydrolysis in the context of endogenous acetylcholine metabolism.
  • Multidisciplinary approaches : Combine enzymology with neurophysiological assays (e.g., patch-clamp) to assess functional impacts .

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